molecular formula C10H14ClN B2510296 2-(1-Methylcyclopropyl)aniline hydrochloride CAS No. 2172577-83-0

2-(1-Methylcyclopropyl)aniline hydrochloride

Cat. No.: B2510296
CAS No.: 2172577-83-0
M. Wt: 183.68
InChI Key: AFAPXONNDVWLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclopropyl)aniline hydrochloride is an organic compound with the molecular formula C10H13N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a 1-methylcyclopropyl group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)aniline hydrochloride typically involves the reaction of 2-bromoaniline with 1-methylcyclopropylmagnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.

Scientific Research Applications

2-(1-Methylcyclopropyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopropylaniline: Similar structure but lacks the hydrochloride salt form.

    Cyclopropylaniline: Similar structure but without the methyl group on the cyclopropyl ring.

    Aniline: The parent compound without any cyclopropyl substitution.

Uniqueness

2-(1-Methylcyclopropyl)aniline hydrochloride is unique due to the presence of both the 1-methylcyclopropyl group and the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(1-methylcyclopropyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-4-2-3-5-9(8)11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAPXONNDVWLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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